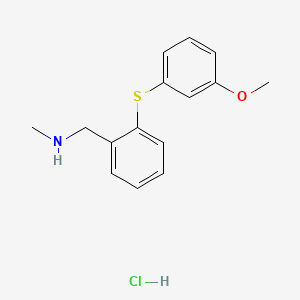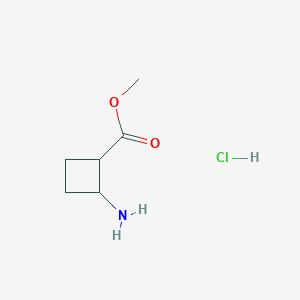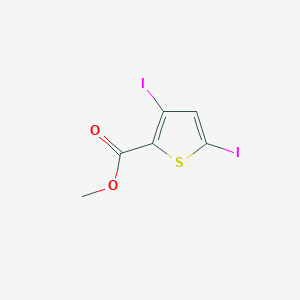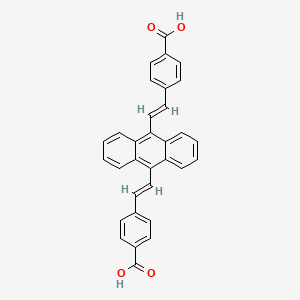![molecular formula C33H29N5 B12067290 4'-((1,7'-Dimethyl-2'-propyl-1H,1'H-[2,5'-bibenzo[d]imidazol]-1'-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile CAS No. 1338830-39-9](/img/structure/B12067290.png)
4'-((1,7'-Dimethyl-2'-propyl-1H,1'H-[2,5'-bibenzo[d]imidazol]-1'-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-((1,7’-Dimethyl-2’-propyl-1H,1’H-[2,5’-bibenzo[d]imidazol]-1’-yl)methyl)-[1,1’-biphenyl]-2-carbonitrile is a complex organic compound. It is structurally related to telmisartan, a well-known angiotensin II receptor antagonist used in the treatment of hypertension. This compound is often studied as a related impurity or derivative of telmisartan, providing insights into the stability, efficacy, and safety of the parent drug.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-((1,7’-Dimethyl-2’-propyl-1H,1’H-[2,5’-bibenzo[d]imidazol]-1’-yl)methyl)-[1,1’-biphenyl]-2-carbonitrile involves multiple steps:
Formation of the benzimidazole core: This step typically involves the reaction of N-methyl-o-phenylenediamine with 2-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid in the presence of a 1,3,5-triazine and a tertiary amine.
Coupling with biphenyl moiety: The benzimidazole core is then coupled with a biphenyl derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are often proprietary and involve optimized reaction conditions to maximize yield and purity. These methods may include advanced purification techniques such as crystallization and chromatography to isolate the desired compound from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions
4’-((1,7’-Dimethyl-2’-propyl-1H,1’H-[2,5’-bibenzo[d]imidazol]-1’-yl)methyl)-[1,1’-biphenyl]-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenated compounds such as bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives .
Wissenschaftliche Forschungsanwendungen
4’-((1,7’-Dimethyl-2’-propyl-1H,1’H-[2,5’-bibenzo[d]imidazol]-1’-yl)methyl)-[1,1’-biphenyl]-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a reference standard in the analysis of telmisartan and its impurities.
Biology: It is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: It is investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: It is used in the quality control and stability testing of pharmaceutical products
Wirkmechanismus
The mechanism of action of 4’-((1,7’-Dimethyl-2’-propyl-1H,1’H-[2,5’-bibenzo[d]imidazol]-1’-yl)methyl)-[1,1’-biphenyl]-2-carbonitrile is closely related to that of telmisartan. It likely involves the inhibition of angiotensin II receptors, leading to vasodilation and reduced blood pressure. The molecular targets include angiotensin II type 1 receptors, and the pathways involved include the renin-angiotensin-aldosterone system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Telmisartan: The parent compound, used as an antihypertensive agent.
Telmisartan Related Compound A: Another impurity or derivative of telmisartan.
N-Des((4-(2-carboxyphenyl)phenyl)methyl)telmisartan: A related compound with a similar structure.
Uniqueness
4’-((1,7’-Dimethyl-2’-propyl-1H,1’H-[2,5’-bibenzo[d]imidazol]-1’-yl)methyl)-[1,1’-biphenyl]-2-carbonitrile is unique due to its specific structural modifications, which may impart different pharmacokinetic and pharmacodynamic properties compared to telmisartan and its other related compounds. These differences can influence its stability, efficacy, and safety profiles .
Eigenschaften
CAS-Nummer |
1338830-39-9 |
|---|---|
Molekularformel |
C33H29N5 |
Molekulargewicht |
495.6 g/mol |
IUPAC-Name |
2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzonitrile |
InChI |
InChI=1S/C33H29N5/c1-4-9-31-35-29-19-26(33-36-28-12-7-8-13-30(28)37(33)3)18-22(2)32(29)38(31)21-23-14-16-24(17-15-23)27-11-6-5-10-25(27)20-34/h5-8,10-19H,4,9,21H2,1-3H3 |
InChI-Schlüssel |
LAFCDSCLGACVHG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C#N)C(=CC(=C2)C5=NC6=CC=CC=C6N5C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-chloro-4-[5-[(4-chlorobenzyl)thio]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-6-methylpyrimidine](/img/structure/B12067234.png)

![N-[(quinolin-6-yl)methyl]oxetan-3-amine](/img/structure/B12067251.png)




![4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol](/img/structure/B12067276.png)

![10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde](/img/structure/B12067293.png)
